Fmoc-NH-PEG6-CH2CH2COOH

Beschreibung

Eigenschaften

IUPAC Name |

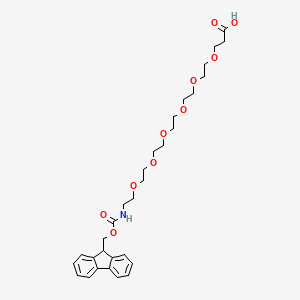

3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZERUHBVYZPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101154275 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-34-9 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Fmoc-amino)-PEG6-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics.[1][2][3] This molecule incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete six-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This unique architecture provides researchers with a versatile tool for the sequential and site-specific linkage of molecules, enabling the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][5][6]

The hydrophilic PEG6 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a critical consideration when working with hydrophobic drugs or peptides.[7][8] The Fmoc protecting group offers an orthogonal protection strategy, as it can be selectively removed under mild basic conditions without affecting acid-labile protecting groups commonly used in peptide synthesis.[2][7] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, typically through the formation of a stable amide bond.[1][7]

Core Properties and Quantitative Data

This compound is a well-characterized compound with the following properties:

| Property | Value | Reference(s) |

| Chemical Formula | C29H39NO10 | [9] |

| Molecular Weight | 561.6 g/mol | [9] |

| CAS Number | 437655-96-4 | [2] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥95% | [2][7] |

| Storage Conditions | -20°C, protected from light and moisture | [1][7] |

Solubility: While specific quantitative data is not readily available in a consolidated source, based on the properties of similar PEGylated molecules, this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). The hydrophilic PEG chain also imparts some solubility in aqueous media.[1][7][10]

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are typically available from commercial suppliers to confirm the structure and purity of the compound. While the raw data is not provided here, representative spectra can be requested from the vendor.

Key Applications and Experimental Protocols

The unique trifunctional nature of this compound makes it a valuable tool in several key areas of research and development.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be used to introduce a hydrophilic PEG spacer into a peptide sequence. This can improve the solubility of hydrophobic peptides and provide a flexible linker for the attachment of other molecules.[2][11]

Experimental Protocol: Incorporation of this compound into a Peptide Chain via SPPS

This protocol outlines the manual coupling of the linker to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a deprotected N-terminal amine

-

This compound

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for at least 1 hour.[12]

-

If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to ensure complete deprotection.[12]

-

Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[12]

-

-

Activation of this compound:

-

Coupling to the Resin:

-

Add the activated linker solution to the washed and deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[13] The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.[14]

-

-

Fmoc Deprotection of the Linker's Amine (for subsequent coupling):

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly attached linker.[15]

-

Wash the resin thoroughly with DMF as described in step 1. The resin is now ready for the coupling of the next amino acid.

-

Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to connect a cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.[][16][17]

Experimental Protocol: Two-Step Conjugation for ADC Synthesis

This protocol describes a general strategy where the linker is first attached to the drug, and the resulting drug-linker conjugate is then attached to the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Cytotoxic drug with a free amine group

-

This compound

-

Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Solvents: Anhydrous DMF or DMSO

-

Deprotection reagent: 20% piperidine in DMF

-

Purification system: Size-exclusion chromatography (SEC)

Procedure:

Part 1: Synthesis of the Drug-Linker Conjugate

-

Activation of the Linker:

-

Coupling to the Drug:

-

Add the amine-containing drug (1 equivalent) to the activated linker solution.

-

Stir the reaction at room temperature overnight.

-

Purify the Fmoc-protected drug-linker conjugate using reverse-phase HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-drug-linker conjugate in 20% piperidine in DMF.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and purify the deprotected drug-linker conjugate (now with a free amine) by HPLC.

-

Part 2: Conjugation to the Antibody

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).[18]

-

-

Activation of the Antibody's Carboxyl Groups (if applicable, though lysine (B10760008) conjugation is more common):

-

Alternatively, and more commonly, the linker-drug conjugate (with a carboxylic acid) is activated and then reacted with the lysine residues on the antibody. For this example, we assume the initial linker's carboxylic acid is used for antibody conjugation.

-

-

Conjugation Reaction:

-

Activate the carboxylic acid of a new batch of this compound (or a similar linker without the Fmoc group if the drug is attached via another functionality) with EDC/NHS as described in Part 1, Step 1.

-

Add the activated linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction for 2-4 hours at room temperature.[18]

-

Quench the reaction by adding an excess of a small molecule amine like Tris or glycine.

-

-

Purification of the ADC:

-

Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.[16]

-

Characterize the ADC for DAR, purity, and aggregation.

-

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for connecting the target-binding ligand and the E3 ligase ligand.[6][8][19]

Experimental Protocol: Modular Synthesis of a PROTAC

This protocol outlines a stepwise synthesis where the linker is sequentially coupled to the two ligands.

Materials:

-

Protein of Interest (POI) ligand with a free amine

-

E3 ligase ligand with a free amine

-

This compound

-

Coupling reagents: HATU, DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Solvent: Anhydrous DMF

-

Purification system: HPLC

Procedure:

-

Coupling of the First Ligand:

-

Activate the carboxylic acid of this compound (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF for 5-10 minutes.[20]

-

Add the amine-containing POI ligand (1 equivalent) to the activated linker solution.

-

Stir the reaction at room temperature for 4-16 hours.[21]

-

Purify the resulting Fmoc-protected POI-linker conjugate by HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified POI-linker conjugate in 20% piperidine in DMF and stir for 1-2 hours.[19]

-

Remove the solvent and purify the deprotected POI-linker (with a free amine) by HPLC.

-

-

Coupling of the Second Ligand (assuming the E3 ligase ligand has a carboxylic acid):

-

Activate the carboxylic acid of the E3 ligase ligand (1.2 equivalents) with HATU and DIPEA in DMF.

-

Add the deprotected POI-linker conjugate (1 equivalent) to the activated E3 ligase ligand.

-

Stir at room temperature overnight.

-

-

Purification of the Final PROTAC:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.[21]

-

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: General workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

References

- 1. Fmoc-NH-PEG6-CH2COOH, 437655-96-4 | BroadPharm [broadpharm.com]

- 2. Fmoc-NH-PEG6-CH2COOH, CAS 437655-96-4 | AxisPharm [axispharm.com]

- 3. purepeg.com [purepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochempeg.com [biochempeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Fmoc-NH-PEG6-CH2COOH | C29H39NO10 | CID 57884363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. biochempeg.com [biochempeg.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG6-CH2CH2COOH. It details its chemical structure, physicochemical properties, and core applications in modern therapeutic development, including its role in Antibody-Drug Conjugates (ADCs) and Solid-Phase Peptide Synthesis (SPPS). This document offers detailed experimental protocols for its use and visual diagrams to illustrate key chemical processes and logical workflows.

Core Concepts and Structure

This compound is a versatile chemical tool widely used in bioconjugation and drug delivery. Its structure is defined by three key functional components:

-

A Fluorenylmethyloxycarbonyl (Fmoc) Protected Amine: This amine group is protected by the base-labile Fmoc group, which is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). This feature is fundamental to its use in stepwise synthesis, particularly in SPPS.

-

A Hexa(ethylene glycol) (PEG6) Spacer: The six-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer that imparts several beneficial properties to the molecule and its conjugates. It enhances aqueous solubility, reduces aggregation, increases hydrodynamic radius (which can prolong circulation half-life), and provides a flexible, non-immunogenic linker arm between two conjugated moieties.[1][2]

-

A Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to primary amines through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4]

The combination of these features in a single molecule allows for orthogonal, stepwise conjugation strategies, making it an invaluable linker in the construction of complex biomolecules.

Physicochemical and Quantitative Properties

There are two closely related and sometimes confused versions of the Fmoc-NH-PEG6-acid linker. This guide focuses on the propanoic acid derivative, as specified. The table below summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Chemical Name | 21-(Fmoc-amino)-4,7,10,13,16,19-hexaoxahenicosanoic acid | [5][6] |

| Synonyms | Fmoc-N-amido-PEG6-acid, Fmoc-PEG6-propanoic acid | [3] |

| CAS Number | 882847-34-9 | [3][5][6][7][8] |

| Molecular Formula | C₃₀H₄₁NO₁₀ | [1][3][7] |

| Molecular Weight | 575.65 g/mol | [1][3][7] |

| Appearance | Viscous Liquid or White to Off-White Solid | [7] |

| Purity | Typically ≥95% | [3][8] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, CH₂Cl₂) and aqueous buffers. Sparingly soluble in alcohols and toluene. Insoluble in ether. | [9] |

| Storage Conditions | -20°C or 4°C, keep dry and protected from light. | [3][5] |

Note: A related compound, Fmoc-NH-PEG6-CH2COOH (the acetic acid derivative), has a CAS number of 437655-96-4 and a molecular weight of 561.62 g/mol .[2][10][11][12]

Key Applications in Research and Drug Development

The unique heterobifunctional nature of this compound makes it a critical component in several advanced biomedical applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody. The PEG6 spacer in this compound offers significant advantages:

-

Enhanced Hydrophilicity: Many cytotoxic drugs are hydrophobic, leading to ADC aggregation and poor pharmacokinetics. The hydrophilic PEG linker counteracts this, improving solubility and stability.[1][2][7]

-

Improved Pharmacokinetics (PK): The PEG chain increases the ADC's hydrodynamic size, which can reduce renal clearance and extend its circulation half-life, allowing for greater tumor accumulation.[1][2]

-

Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the drug or antibody, lowering the risk of an immune response.[2][]

Solid-Phase Peptide Synthesis (SPPS)

This linker is widely used in SPPS to introduce a flexible, hydrophilic spacer into a peptide sequence.[] The workflow is straightforward: the carboxylic acid end is coupled to the free N-terminal amine of the growing peptide chain on the solid support. Following this, the Fmoc group is removed, exposing a new primary amine on the PEG linker for further peptide chain elongation. This allows for the synthesis of complex, multi-domain peptides.

PROTACs and Probe Development

The linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[14] Its use in developing multifunctional probes benefits from the enhanced solubility and biocompatibility conferred by the PEG spacer.

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving this compound.

Protocol for Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group from the terminal amine, a crucial step in SPPS or prior to conjugating the amine end of the linker. This procedure is typically performed on a peptide synthesized on a solid support.

Materials:

-

Fmoc-protected substrate (e.g., peptide-resin with the linker attached)

-

Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF)

-

Washing Solvent: High-purity DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in the synthesis vessel.[9][15]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture gently at room temperature for 5 minutes.[8][15]

-

Drain: Drain the deprotection solution from the vessel.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes at room temperature to ensure complete removal of the Fmoc group.[9][15]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 cycles, using ~10 mL per gram of resin for each wash) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

-

The resin is now ready for the subsequent coupling step.

Protocol for Carboxylic Acid Coupling via EDC/NHS Chemistry

This protocol details the activation of the terminal carboxylic acid of this compound and its subsequent coupling to a primary amine-containing molecule (e.g., a protein, antibody, or another small molecule).

Materials:

-

This compound

-

Molecule with a primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[4]

-

Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5

-

Desalting column for purification

Procedure:

-

Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of all reagents immediately before use.[4]

-

Carboxylic Acid Activation:

-

Amine Coupling:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated linker solution to the amine-containing molecule solution. The pH of the final mixture should be between 7.2 and 8.0 to ensure the primary amine is deprotonated and reactive.[4]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]

-

-

Quenching (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution and incubate for 5-15 minutes.[17]

-

Purification: Remove excess reagents and byproducts to purify the final conjugate. A desalting column or dialysis is commonly used for protein conjugates.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Chemical reactivity pathways of this compound.

Caption: General workflow for an Antibody-Drug Conjugate (ADC) mechanism.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using the linker.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biochempeg.com [biochempeg.com]

- 6. 882847-34-9|Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid|BLD Pharm [bldpharm.com]

- 7. adcreview.com [adcreview.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activated Carboxylic Acid PEG, PEG-COOH with High Purity | Huateng Pharma [en.huatengsci.com]

- 12. PEG linker Manufacturer | RuiaoBio - RuiaoBio | Professional Manufacturer of PEG linkers [ruiaobio.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

Fmoc-NH-PEG6-CH2CH2COOH molecular weight

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: Properties, Applications, and Protocols

This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology.[1][2] It is particularly relevant for researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and in solid-phase peptide synthesis (SPPS).

Core Properties and Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: an Fmoc-protected amine and a terminal carboxylic acid.[1][3] The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugates in aqueous environments.[1][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 575.65 g/mol | [4][5] |

| Alternate Molecular Weight | 575.6 g/mol | [1] |

| Molecular Formula | C30H41NO10 | [1][4] |

| Purity | ≥95% | [1] |

| CAS Number | 882847-34-9 | [1][4] |

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for covalently linking different molecules. Its primary applications include:

-

Antibody-Drug Conjugates (ADCs): This molecule is used as a cleavable linker in the synthesis of ADCs.[4][5][6] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[7] The PEG spacer can improve the pharmacokinetic properties of the ADC.[7]

-

Peptide Synthesis: In SPPS, the Fmoc group is a base-labile protecting group for the amine terminus. This allows for the stepwise addition of amino acids to a growing peptide chain. The PEG portion can be incorporated to create peptides with enhanced solubility or to add a spacer arm.

-

Bioconjugation: The linker can be used to attach molecules to proteins, surfaces, or nanoparticles, facilitating the development of novel diagnostic and therapeutic agents.[2]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process: 1) reaction of the carboxylic acid with a payload molecule, and 2) deprotection of the Fmoc group to reveal an amine that can be conjugated to a second molecule, such as an antibody.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Payload

This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a payload molecule (e.g., a cytotoxic drug). This is achieved by activating the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

Materials:

-

This compound

-

Amine-containing payload molecule

-

EDC and NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vial and magnetic stirrer

Procedure:

-

Activation of Linker: Dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of the linker.

-

Conjugation to Payload: In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF.

-

Add the payload solution to the activated linker solution.

-

Stir the reaction at room temperature overnight.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired Fmoc-linker-payload conjugate.

-

Purification: Upon completion, purify the conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC). Lyophilize the fractions containing the pure product.

Protocol 2: Fmoc Deprotection and Conjugation to an Antibody

This protocol outlines the removal of the Fmoc protecting group to yield a free amine on the linker-payload conjugate, which is then reacted with a monoclonal antibody.

Materials:

-

Purified Fmoc-linker-payload conjugate

-

20% Piperidine (B6355638) in DMF

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Fmoc Deprotection: Dissolve the purified Fmoc-linker-payload conjugate in DMF.

-

Add a solution of 20% piperidine in DMF to the reaction mixture.[8][9]

-

Stir at room temperature for 30 minutes to remove the Fmoc protecting group.[7] The completion of this step can often be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[9]

-

Purify the resulting amine-linker-payload conjugate by HPLC to remove the deprotection reagents and byproducts.

-

Conjugation to Antibody: The purified amine-linker-payload can be conjugated to an antibody. This typically involves activating the carboxyl groups on the antibody (e.g., on aspartic or glutamic acid residues) with EDC/NHS and then reacting with the amine of the linker-payload.

-

Quenching: Quench the reaction by adding a quenching buffer, such as Tris-HCl.

-

Final Purification: Purify the final antibody-drug conjugate using a size-exclusion chromatography column to remove any unconjugated linker-payload molecules.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of action for an ADC created using this type of linker.

Caption: Experimental workflow for a two-stage bioconjugation using this compound.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) targeting cancer cells.

References

- 1. biochempeg.com [biochempeg.com]

- 2. purepeg.com [purepeg.com]

- 3. Fmoc-NH-PEG6-CH2COOH, 437655-96-4 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH (CAS: 882847-34-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics research. This document details its chemical properties, applications, and includes experimental protocols for its use.

Core Chemical and Physical Data

This compound, with the CAS number 882847-34-9 , is a polyethylene (B3416737) glycol (PEG) derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The PEG6 spacer arm enhances solubility and provides flexibility to the conjugated molecules.

| Property | Value |

| CAS Number | 882847-34-9 |

| Synonyms | Fmoc-N-amido-PEG6-acid, (Fmoc-amino)-PEG6-carboxylic Acid, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid |

| Molecular Formula | C₃₀H₄₁NO₁₀ |

| Molecular Weight | 575.65 g/mol |

| Appearance | Colorless to light yellow viscous liquid or oil |

| Purity | Typically ≥95% |

| Storage Conditions | Recommended storage at -20°C for long-term stability. |

Applications in Research and Drug Development

The unique structure of this compound, featuring orthogonal protecting groups and a hydrophilic spacer, makes it a versatile tool in several advanced research areas.

Solid-Phase Peptide Synthesis (SPPS)

This linker can be incorporated into peptides during solid-phase synthesis to introduce a flexible, hydrophilic spacer. This is particularly beneficial for:

-

Improving Solubility: The PEG chain enhances the solubility of hydrophobic peptides.

-

Creating Spacing: The linker can be used to distance a payload or label from the peptide backbone to minimize steric hindrance.

Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial component in the construction of ADCs.[1] ADCs are targeted therapies that combine the specificity of an antibody with the cytotoxicity of a potent drug. The linker connects the antibody to the cytotoxic payload, and its characteristics, such as stability and length, are critical for the ADC's efficacy and safety.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG6 linker can be used to optimize the distance and orientation between the two ligands, which is crucial for the formation of a productive ternary complex and subsequent protein degradation.

Bioconjugation and Surface Modification

The bifunctional nature of this molecule allows for its use in a wide range of bioconjugation applications, including:

-

Labeling: Attaching fluorescent dyes or other reporter molecules to proteins and other biomolecules.

-

Immobilization: Attaching biomolecules to solid supports for assays or purification.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific applications.

Fmoc Deprotection

The Fmoc protecting group is base-labile and can be removed under mild conditions.

| Step | Reagent/Condition | Duration |

| 1 | 20% Piperidine in Dimethylformamide (DMF) | 5-20 minutes |

| 2 | Wash with DMF | 3-5 times |

| 3 | Wash with Dichloromethane (DCM) | 2-3 times |

Coupling of Carboxylic Acid to an Amine

The terminal carboxylic acid can be activated to react with a primary amine, forming a stable amide bond.

| Step | Reagents | Notes |

| 1 | Activation: Dissolve this compound in DMF. | |

| 2 | Add a coupling agent (e.g., HATU, HBTU, or PyBOP) and an amine base (e.g., DIPEA or NMM). | The choice of coupling agent and base can be optimized for specific substrates. |

| 3 | Coupling: Add the amine-containing molecule to the activated linker solution. | The reaction is typically carried out at room temperature. |

| 4 | Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography). |

Example quantitative data for a coupling reaction in SPPS:

| Reagent | Molar Equivalence (relative to resin loading) |

| This compound | 1.5 - 3 eq |

| HATU | 1.45 - 2.9 eq |

| DIPEA | 3 - 6 eq |

Visualization of Experimental Workflows

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Characterization Techniques

The successful synthesis and purification of conjugates involving this compound require rigorous analytical characterization.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and separate the final product from starting materials and byproducts.[3] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate and verify the successful coupling.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the linker and its conjugates. |

This technical guide provides a foundational understanding of this compound for its application in advanced scientific research. For specific applications, further optimization of the described protocols is recommended.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Fmoc-NH-PEG6-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of Fmoc-NH-PEG6-CH2CH2COOH, a heterobifunctional linker critical in bioconjugation, drug delivery, and peptide synthesis. Understanding the solubility of this reagent is paramount for its effective application in developing novel therapeutics and research tools. This document outlines the structural determinants of its solubility, provides a detailed experimental protocol for its quantification, and presents illustrative data and influencing factors in a structured format.

Core Concepts: The Duality of this compound Solubility

The aqueous solubility of this compound is governed by a delicate balance between its hydrophobic and hydrophilic moieties.

-

The Hydrophilic Driver: Polyethylene Glycol (PEG) The hexa (ethylene glycol) (PEG6) spacer is the primary contributor to the molecule's water solubility. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration shell that facilitates its dissolution in aqueous media.[1][2][3][4] Generally, a longer PEG chain correlates with increased hydrophilicity and, consequently, higher aqueous solubility.

-

The Hydrophobic Anchor: Fluorenylmethyloxycarbonyl (Fmoc) In contrast, the Fmoc protecting group is a large, aromatic, and highly hydrophobic structure. Its presence significantly counteracts the hydrophilic nature of the PEG chain, thereby limiting the overall aqueous solubility of the molecule. The insolubility of Fmoc-protected amino acids in water is a well-documented challenge in peptide synthesis.

The interplay between the hydrophilic PEG6 chain and the hydrophobic Fmoc group results in an amphiphilic molecule with moderate, but not unlimited, solubility in aqueous solutions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, the following table provides an illustrative summary of expected solubility characteristics in common aqueous and organic media. These values are estimations based on the known properties of similar PEGylated and Fmoc-protected molecules and should be experimentally verified for specific applications.

| Solvent/Buffer System | Expected Solubility | Factors Influencing Solubility |

| Deionized Water | Low to Moderate | pH-dependent due to the carboxylic acid terminus. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate | pH is favorable for deprotonation of the carboxylic acid, enhancing solubility. Salt concentration can have a minor impact. |

| MES Buffer, pH 6.0 | Moderate | Similar to PBS, the buffered pH aids in solubility compared to unbuffered water. |

| Acetonitrile (ACN) | Soluble | A polar aprotic organic solvent that can dissolve both polar and nonpolar components of the molecule. |

| Dimethylformamide (DMF) | Soluble | A common organic solvent for peptide synthesis, readily dissolves Fmoc-protected compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar organic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. |

| Dichloromethane (DCM) | Soluble | A nonpolar organic solvent that effectively dissolves the hydrophobic Fmoc group. |

Factors Influencing Aqueous Solubility

Several environmental and structural factors can significantly modulate the solubility of this compound in aqueous media. A logical relationship of these factors is depicted in the diagram below.

Caption: Logical relationship of factors influencing the solubility of this compound.

-

pH: The terminal carboxylic acid group has a pKa of approximately 4.5. At pH values above the pKa, the carboxyl group is deprotonated to the more soluble carboxylate anion. Conversely, at pH values below the pKa, the protonated carboxylic acid is less soluble. Therefore, solubility is expected to be greater in neutral to basic aqueous solutions.

-

Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can influence solubility. In some cases, salts can increase solubility through interactions with the molecule (salting-in), while at high concentrations, they can compete for water molecules and decrease solubility (salting-out).

-

Temperature: For most solids, solubility increases with temperature. However, the effect on PEGylated compounds can be complex. Gentle warming can aid in the dissolution process.

-

Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as DMSO or DMF, can significantly enhance the aqueous solubility of this compound by helping to solvate the hydrophobic Fmoc group.

Experimental Protocol for Determining Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a high speed to pellet the remaining undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the aqueous buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for the determination of aqueous solubility.

Conclusion

The aqueous solubility of this compound is a critical parameter for its successful application in various biochemical and pharmaceutical research and development endeavors. While the PEG6 spacer confers a degree of hydrophilicity, the hydrophobic Fmoc group presents a significant counteracting force. Researchers and drug development professionals must consider the influence of pH, buffer composition, and the potential need for co-solvents to achieve optimal dissolution. The standardized shake-flask method provides a robust framework for the precise determination of its solubility, enabling informed decisions in experimental design and formulation development.

References

The Cornerstone of Modern Bioconjugation: An In-depth Technical Guide to Hydrophilic PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker to connect a biological molecule to a payload is a critical determinant of the final conjugate's success. Among the most versatile and effective tools in the bioconjugation toolkit are hydrophilic polyethylene (B3416737) glycol (PEG) spacers. This in-depth technical guide explores the core principles of PEG spacers, their profound impact on the properties of bioconjugates, and the practical methodologies for their application.

Core Principles and Advantages of PEG Spacers

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] In bioconjugation, PEG chains are employed as flexible, hydrophilic linkers to covalently attach two or more molecules, such as a protein and a small molecule drug.[2] The incorporation of a PEG spacer into a bioconjugate design offers several strategic advantages that address fundamental challenges in drug development.[3]

The primary benefits of utilizing PEG spacers include:

-

Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, particularly cytotoxic agents used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[3] This poor water solubility can lead to aggregation, diminishing efficacy and potentially increasing immunogenicity.[3] The hydrophilic nature of PEG spacers significantly enhances the overall solubility of the conjugate in aqueous solutions, preventing aggregation and improving its stability.[3][4]

-

Improved Pharmacokinetics : The attachment of PEG chains substantially increases the hydrodynamic radius of the molecule.[1] This increased size reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[2][4] This extended presence provides a greater opportunity for the therapeutic agent to reach its target.[4]

-

Reduced Immunogenicity and Enhanced Stability : The flexible PEG chains create a protective hydration layer around the bioconjugate.[5] This "stealth" effect can mask potentially immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response.[4][5] Furthermore, this hydration layer can shield the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[3][5]

-

Optimal Spacing and Minimized Steric Hindrance : The defined length of a PEG spacer provides crucial spatial separation between the conjugated molecules.[5] This is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[4][5]

Types of PEG Spacers

PEG spacers can be categorized based on their structure, each offering unique advantages for specific bioconjugation applications.[2]

-

Linear PEG Spacers : These are the most straightforward form, consisting of a straight chain of repeating ethylene glycol units with reactive groups at one or both ends.[2]

-

Branched PEG Spacers : These possess multiple PEG chains radiating from a central core, which allows for the attachment of multiple molecules.[2]

-

Heterobifunctional PEG Spacers : These spacers have different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[2]

The selection of the appropriate PEG spacer architecture is a critical design parameter that depends on the specific molecules to be conjugated and the desired properties of the final product.[2]

Quantitative Impact of PEGylation

The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation [5]

| Bioconjugate | PEG Spacer Length | DAR | % Aggregation |

| ADC-1 | PEG4 | 3.8 | < 2% |

| ADC-1 | PEG8 | 3.9 | < 1% |

| ADC-1 | PEG12 | 3.9 | < 1% |

| ADC-2 | No PEG | 3.5 | 15% |

| ADC-2 | PEG8 | 3.6 | < 2% |

Table 2: Impact of PEG Spacer Length on Binding Affinity

| Bioconjugate | PEG Spacer Length | Target | Binding Affinity (KD, nM) |

| Peptide-1 | No PEG | Receptor A | 15.2 |

| Peptide-1 | PEG4 | Receptor A | 8.5 |

| Peptide-1 | PEG8 | Receptor A | 9.1 |

| Antibody-1 | No PEG | Antigen B | 0.5 |

| Antibody-1 | PEG12 | Antigen B | 0.6 |

Table 3: Influence of PEG Spacer Length on In Vivo Pharmacokinetics [5]

| Bioconjugate | PEG Spacer Length | Half-Life (hours) | Area Under the Curve (AUC, µg*h/mL) |

| ZHER2-Affibody-MMAE | 4 kDa PEG | 25 | 1500 |

| ZHER2-Affibody-MMAE | 10 kDa PEG | 112 | 6700 |

| Radiolabeled Ligand | No PEG | 1.2 | Not Reported |

| Radiolabeled Ligand | PEG4 | ~10-fold increase | Not Reported |

| 68Ga-NOTA-PEG-RM26 | PEG3 | Not Reported | Lower liver uptake |

Table 4: Comparative Analysis of PEGylated vs. Non-PEGylated Bioconjugates [3]

| Parameter | Non-PEGylated Bioconjugate | PEGylated Bioconjugate | Quantitative Improvement |

| Solubility | Low | High | - |

| In Vivo Half-Life | Short | Long | 3.8x Increase (Proticles) |

| Immunogenicity | Higher | Lower | 3.0x Increase in IgG Titers (Vaccine) |

| Encapsulation Efficiency (Doxorubicin) | 23.3% | 62.9% | +169.9% |

| Encapsulation Efficiency (Curcumin) | 80% | 95% | +18.75% |

Experimental Protocols

Detailed methodologies are essential for the successful application of PEG spacers in bioconjugation.

General Protocol for NHS-Ester PEGylation of a Protein

This protocol outlines the conjugation of a PEG linker containing an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[6]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[6]

-

PEG-NHS ester reagent[6]

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)[6]

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)[6]

-

Desalting column or dialysis cassette for purification[6]

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[6]

-

Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a non-aqueous solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.[6]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[6]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6]

-

Purification: Remove the unreacted PEG reagent and byproducts from the PEGylated protein using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]

-

Characterization: Characterize the conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight), SEC (to assess aggregation), and mass spectrometry (to confirm conjugation).[6]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional PEG Spacer

This protocol provides a generalized method for conjugating a small molecule drug to an antibody using a heterobifunctional PEG spacer (e.g., NHS-PEG-Maleimide).[2]

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., TCEP)

-

NHS-PEG-Maleimide spacer

-

Dry, aprotic solvent (e.g., DMSO)

-

Small molecule drug with a thiol-reactive group

-

Size exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction: If targeting native disulfide bonds, partially reduce the antibody to generate free thiol groups. Incubate the antibody with a 10-fold molar excess of TCEP for 1 hour at room temperature.[2] Remove the reducing agent.

-

PEG Spacer Activation: Dissolve the NHS-PEG-Maleimide spacer in a dry, aprotic solvent like DMSO to a concentration of 10 mg/mL immediately before use.[2]

-

Reaction with Antibody: Add the activated PEG spacer to the thiolated antibody solution at a 5 to 20-fold molar excess. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The NHS ester will react with primary amines on the antibody.[2]

-

Drug Conjugation: Add the small molecule drug, which contains a thiol-reactive group, to the reaction mixture at a 2 to 5-fold molar excess relative to the PEGylated antibody. The maleimide (B117702) group on the PEG spacer will react with the thiol group on the drug. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.[2]

-

Purification: Purify the resulting ADC using size exclusion chromatography to remove unreacted drug, PEG spacer, and antibody.[2]

-

Characterization: Characterize the final conjugate using techniques such as SDS-PAGE to confirm an increase in molecular weight, and UV-Vis spectroscopy or mass spectrometry to determine the drug-to-antibody ratio (DAR).[2]

Visualizing PEGylation Concepts and Workflows

Diagrams illustrating key concepts and workflows in PEGylation provide a clear visual understanding of the processes involved.

Conclusion

Hydrophilic PEG spacers are an indispensable component in the field of bioconjugation, offering a versatile means to improve the therapeutic potential of various molecules.[2] A thorough understanding of their properties, the quantitative effects of their incorporation, and the methodologies for their use is crucial for the successful design and development of novel bioconjugates.[2] The strategic application of PEGylation continues to be a key driver of innovation in medicine and biotechnology.[2]

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Immediate Release

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has risen to prominence, becoming the cornerstone of modern solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group, offering researchers, scientists, and drug development professionals a detailed exploration of its chemistry, applications, and the methodologies that underpin its success.

The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1] Its structure, featuring a fluorene (B118485) ring system linked to the amino group via a methoxycarbonyl bridge, allows for its selective removal under mild basic conditions.[1] This is in stark contrast to the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group, making the Fmoc strategy highly compatible with a wide range of sensitive peptide sequences and modifications.[1][2]

Core Principles of Fmoc Chemistry

The application of the Fmoc group in SPPS is defined by a cyclical process of deprotection, activation, and coupling.[3] The α-amino group of an amino acid is temporarily protected by the Fmoc group, preventing unwanted side reactions during the formation of peptide bonds.[4] The synthesis cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide, typically using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This deprotection step liberates the free N-terminal amine, which is then ready to be coupled with the next incoming Fmoc-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is fully assembled.[3]

One of the key advantages of the Fmoc strategy is its orthogonality.[][7] The base-labile nature of the Fmoc group allows for its selective cleavage without affecting the acid-labile protecting groups commonly used for the side chains of amino acids.[2][7] This orthogonality is crucial for the synthesis of complex peptides and for introducing post-translational modifications.[8]

Quantitative Analysis of Fmoc Deprotection

The efficiency of the Fmoc deprotection step is critical for the overall success of peptide synthesis. Various reagents and conditions have been studied to optimize this process, with a focus on maximizing deprotection speed while minimizing side reactions.

| Deprotection Reagent | Concentration (% v/v) | Solvent | Half-life (t½) of Fmoc Removal | Reference(s) |

| Piperidine | 20% | DMF | ~7 seconds | [9] |

| Piperazine | 5% | DMF | ~50 seconds | [9] |

| Piperazine + DBU | 5% + 2% | DMF | ~4 seconds | [9] |

| Piperidine | 1% | DMF | - | [10] |

| 33.4% removal at 1 min, 49.6% at 3 min | ||||

| Piperidine | 2% | DMF | - | [10] |

| 12.9% removal at 1 min, 63.3% at 3 min, 87.9% at 5 min | ||||

| Piperidine | 5% | DMF | >99% removal at 3 min | [10] |

| Piperidine | 20% | DMF | >99% removal at 3 min | [10] |

Note: The efficiency and potential for side reactions are sequence-dependent.[11] Data is adapted from various studies and is for illustrative purposes.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is suitable for the majority of peptide sequences.

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM, peptide synthesis grade)

-

Solid-phase peptide synthesis reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[9]

-

Drain the DMF from the reaction vessel.[9]

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).[9][12]

-

Agitate the resin slurry gently for 3-7 minutes at room temperature.[9][12]

-

Drain the deprotection solution.[9]

-

Repeat steps 3-5 one more time for a total of two treatments.[9]

-

Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Wash the resin with DCM (3 x 10 mL per gram of resin) and proceed to the next coupling step.[9]

Protocol for Synthesis of Fmoc-Amino Acids

This protocol outlines a general procedure for the preparation of Nα-Fmoc-amino acids.

Reagents and Materials:

-

Free amino acid

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Methylene (B1212753) chloride (CH2Cl2)

-

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

-

Methanol (B129727) (MeOH)

-

10% aqueous citric acid/methanol (1:1)

-

Water

Procedure:

-

Suspend the free amino acid (20 mmol) in 20 mL of methylene chloride.[13]

-

Add MSTFA (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA.[13]

-

Reflux the mixture until a clear solution is obtained (1 to 8 hours).[13]

-

Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in 30 mL of methylene chloride over 10-15 minutes.[13]

-

Stir the resulting mixture at room temperature until the reaction is complete (2 to 73 hours).[13]

-

Add 10 mL of methanol and stir for 30 minutes.[13]

-

Evaporate the mixture to dryness.[13]

-

Add 30 mL of water to the solid and stir for 30 minutes.[13]

-

Filter the solid and wash three times with 10 mL of 10% aqueous citric acid/methanol (1:1).[13]

-

Wash with water until the filtrate shows a neutral pH.[13]

-

Dry the product under vacuum at 50°C.[13]

Visualizing the Workflow

The logical progression of the Fmoc-based solid-phase peptide synthesis can be effectively visualized.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. tandfonline.com [tandfonline.com]

The Modern Chemist's Guide to Carboxylic Acid Terminal Group Reactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety (–COOH) is a cornerstone of organic chemistry and biology, fundamental to the structure of amino acids, fatty acids, and numerous metabolic intermediates.[1] Its terminal group is a versatile handle for chemical modification, making it a focal point in drug development, bioconjugation, and materials science. This in-depth technical guide explores the core reactivity of the carboxylic acid terminus, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.

Amide Bond Formation: The Workhorse of Synthesis

The formation of an amide bond is arguably the most critical reaction involving carboxylic acids, central to peptide synthesis and the covalent linkage of molecules.[2] This transformation typically requires the activation of the carboxylic acid to overcome the low electrophilicity of the carbonyl carbon and the non-nucleophilic nature of the hydroxyl group.[3]

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used activating agents.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate. To enhance stability and improve yields, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included to form a more stable amine-reactive NHS ester.[1][5]

Uronium and Phosphonium (B103445) Salt Reagents

In solid-phase peptide synthesis and for challenging couplings, uronium and phosphonium salt reagents are preferred. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer rapid and efficient coupling with minimal side reactions.[6][7] HATU generally exhibits superior performance due to the formation of a more reactive OAt-active ester.[7]

Table 1: Quantitative Comparison of Amide Coupling Reagents [6]

| Reagent | Reagent Type | Activating Group | Relative Reactivity | Racemization Potential | Key Side Reactions |

| PyBOP | Phosphonium Salt | Benzotriazole (HOBt) | Moderate | Minimal | - |

| HBTU | Aminium/Uronium Salt | Benzotriazole (HOBt) | High | Low | Guanidinylation of N-terminus |

| HATU | Aminium/Uronium Salt | 7-Aza-benzotriazole (HOAt) | Very High | Very Low | Minimal |

Experimental Protocol: EDC/Sulfo-NHS Mediated Protein-Peptide Conjugation[5][6][8][9]

This protocol details a two-step method for covalently linking a peptide (or other amine-containing molecule) to a protein.

Materials:

-

Protein #1 (with available carboxyl groups)

-

Peptide (with available primary amine)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

-

Coupling Buffer: 100mM Sodium Phosphate, 150mM NaCl, pH 7.2-7.5 (PBS)

-

Quenching Solution: 2-Mercaptoethanol (B42355) or Hydroxylamine-HCl

-

Desalting Column

Procedure:

-

Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

-

Activation:

-

Equilibrate EDC and Sulfo-NHS to room temperature.

-

Add EDC to the protein solution to a final concentration of 2-4 mM.

-

Immediately add Sulfo-NHS to a final concentration of 5-10 mM.

-

Incubate at room temperature for 15 minutes.

-

-

Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction. Incubate for 10 minutes.

-

Buffer Exchange: Remove excess activating and quenching reagents using a desalting column equilibrated with Coupling Buffer.

-

Conjugation:

-

Dissolve the amine-containing peptide in Coupling Buffer.

-

Add the peptide to the activated protein solution. A 10-fold molar excess of the peptide is recommended.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Final Quench (Optional): The reaction can be quenched by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted peptide and byproducts.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification is a key reaction for modifying the physicochemical properties of carboxylic acids, notably to increase lipophilicity for improved membrane permeability in drug design (prodrugs).[8]

Fischer-Speier Esterification

The classic method involves reacting a carboxylic acid with an alcohol under acidic catalysis.[9] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed.[7][10]

Table 2: Indicative Yields for Fischer Esterification of Acetic Acid [7]

| Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol | 1:1 | H₂SO₄ | Reflux | - | ~65 |

| Ethanol | 10:1 | H₂SO₄ | Reflux | - | ~97 |

| Methanol | 10:1 | H₂SO₄ | Reflux | 4 | >95 |

| 1-Propanol | 5:1 | H₂SO₄ | Reflux | 6 | ~90 |

| 2-Propanol | 5:1 | H₂SO₄ | Reflux | 8 | ~85 |

Steglich Esterification

For substrates that are sensitive to strong acids, the Steglich esterification, which uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective alternative.[11]

Experimental Protocol: Synthesis of a Benzyl (B1604629) Ester Prodrug[4][14][15]

This protocol describes the synthesis of a benzyl ester from a carboxylic acid using benzyl chloride.

Materials:

-

Carboxylic Acid

-

Benzyl Chloride

-

Tetrabutylammonium (B224687) acetate (B1210297) (catalyst)

-

Toluene (solvent)

-

Nitrogen atmosphere

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the carboxylic acid (1 equivalent), toluene, and tetrabutylammonium acetate (0.1 equivalents).

-

Reagent Addition: Add benzyl chloride (1.1 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction to Primary Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Due to the low reactivity of the carboxyl group, strong reducing agents are required.[3]

Hydride Reducing Agents

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[10][12] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.[13]

Table 3: Reduction of Various Carboxylic Acids with LiAlH₄ [14][15]

| Carboxylic Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzoic Acid | THF | 3 | 25 | >90 |

| Phenylacetic Acid | Diethyl Ether | 2 | Reflux | ~95 |

| Stearic Acid | THF | 4 | Reflux | ~92 |

| Cinnamic Acid | Diethyl Ether | 2 | 25 | ~90 |

| Adipic Acid | THF | 5 | Reflux | ~88 (Diol) |

Experimental Protocol: Reduction of Benzoic Acid with LiAlH₄[20][21]

Materials:

-

Benzoic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric Acid (for work-up)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

-

Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask under a nitrogen atmosphere.

-

Addition of Carboxylic Acid: Dissolve benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.

-

Work-up (Caution: Exothermic):

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water.

-

Alternatively, slowly add 10% sulfuric acid to the cooled reaction mixture until the aqueous layer is clear.

-

-

Extraction and Isolation:

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude benzyl alcohol.

-

-

Purification: Purify the product by distillation or column chromatography if necessary.

Conversion to Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and anhydrides.

Common Chlorinating Agents

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used reagents for this conversion.[16][17] Thionyl chloride reactions often produce gaseous byproducts (SO₂ and HCl), simplifying purification.[9] Oxalyl chloride reactions are typically milder and are often catalyzed by a small amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis of Benzoyl Chloride using Thionyl Chloride[9][11]

Materials:

-

Benzoic Acid

-

Thionyl Chloride (SOCl₂)

-

A few drops of Dimethylformamide (DMF, catalyst)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place benzoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) and a few drops of DMF.

-

Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gas ceases (usually 1-2 hours).

-

Isolation: Remove the excess thionyl chloride by distillation (often under reduced pressure). The remaining crude benzoyl chloride can be used directly or purified by vacuum distillation.

Visualizing Workflows and Pathways

Signaling Pathway: The Krebs Cycle

Carboxylic acids are central to metabolic signaling. The Krebs (or Citric Acid) Cycle is a prime example, where a series of dicarboxylic and tricarboxylic acids are interconverted to generate cellular energy and biosynthetic precursors.[18][19][20][21][22][23]

Experimental Workflow: Screening of Amide Coupling Reagents

A systematic approach is crucial for optimizing reaction conditions. The following workflow outlines a general procedure for screening and selecting the optimal coupling reagent for a specific amide bond formation.

Experimental Workflow: General Bioconjugation

This workflow illustrates the key steps in a typical bioconjugation experiment involving the coupling of a small molecule to a protein via its carboxylic acid groups.

Conclusion

The reactivity of the carboxylic acid terminal group is both rich and predictable, offering a plethora of opportunities for molecular modification. By understanding the mechanisms of key transformations and employing robust experimental protocols, researchers can effectively leverage this functional group to achieve their synthetic goals. The quantitative data and workflows presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling more efficient and informed decision-making in the laboratory.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. covachem.com [covachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. cerritos.edu [cerritos.edu]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. DE10226040A1 - Process for the preparation of carboxylic acid benzyl esters - Google Patents [patents.google.com]

- 17. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]

- 18. cdn.wou.edu [cdn.wou.edu]

- 19. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. praxilabs.com [praxilabs.com]

- 21. Khan Academy [khanacademy.org]

- 22. teachmephysiology.com [teachmephysiology.com]

- 23. Citric acid cycle - Wikipedia [en.wikipedia.org]

The Versatility of Fmoc-N-amido-PEG6-acid in Advanced Medical Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals